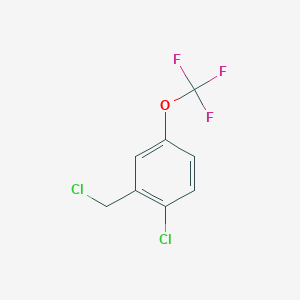

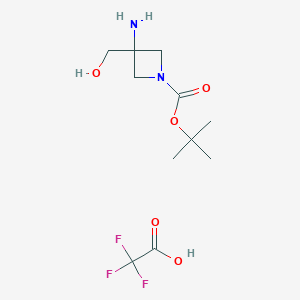

![molecular formula C21H20N6 B2922752 7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-70-6](/img/structure/B2922752.png)

7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound has shown promising results in various studies due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis of Complexes

7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine: can be used as a reactant for the synthesis of various complexes, such as Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in catalysis and materials science due to their unique chemical properties .

Antimalarial Activity

This compound may serve as a reactant in the development of dihydroorotate dehydrogenase inhibitors. Such inhibitors have shown antimalarial activity, which is crucial in the fight against malaria .

Vilsmeier Reaction

It could be involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis for introducing formyl groups into aromatic compounds .

Pharmacological Research

The compound might be investigated for its pharmacological activity due to its binding to HIV TAR RNA. This suggests potential applications in antiviral drug development .

Therapeutic Targets

Derivatives of triazolopyrimidine, like this compound, could target fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .

Bio-isostere for Purines

In medicinal chemistry, this compound could act as a bio-isostere for purines. Bio-isosteres are compounds with similar physical or chemical properties that can produce similar biological effects .

Catalyst-Free Synthesis

There’s a possibility that this compound could be synthesized under catalyst-free and eco-friendly conditions using microwave-mediated methods, which is beneficial for green chemistry practices .

Cancer Treatment

Lastly, triazolopyrimidine derivatives have been explored for CDK2 inhibition, an appealing target for cancer treatment that aims to selectively target tumor cells .

Mechanism of Action

Target of Action

The primary targets of 7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Activating Transcription Factor 4 (ATF4) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase . ATF4 is a transcription factor involved in cellular stress responses .

Mode of Action

This compound inhibits CDK2, thereby disrupting the cell cycle progression . It also interacts with ATF4, potentially influencing cellular stress responses

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the G1 to S phase transition . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . The interaction with ATF4 may influence various cellular stress responses .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, which may result in the death of cancer cells . The interaction with ATF4 could potentially influence cellular stress responses

properties

IUPAC Name |

7-phenyl-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-3-7-17(8-4-1)19-11-12-22-20-23-21(24-27(19)20)26-15-13-25(14-16-26)18-9-5-2-6-10-18/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPVOAFKNMFXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

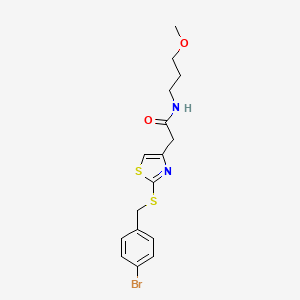

![N-(1-cyanocyclopentyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2922670.png)

![9-(4-ethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2922676.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)

![3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2922684.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)